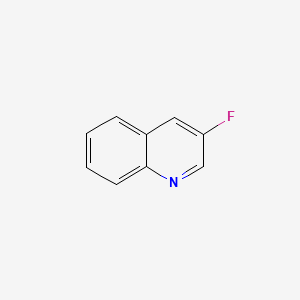

3-Fluoroquinoline

Overview

Description

3-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinolines, including this compound, are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .

Mechanism of Action

Target of Action

3-Fluoroquinoline, like other fluoroquinolones, primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . Both of these enzymes are essential for bacterial DNA replication . DNA gyrase is a tetramer composed of 2 GyrA and 2 GyrB subunits .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the DNA replication fork .

Biochemical Pathways

The primary biochemical pathway affected by this compound is DNA synthesis. By targeting DNA gyrase and topoisomerase IV, this compound inhibits DNA replication . This inhibition occurs as the drug stabilizes the DNA strand breaks created by these enzymes, blocking the progress of the DNA replication fork .

Pharmacokinetics

These properties contribute to the broad-spectrum antimicrobial activity of fluoroquinolones .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial DNA replication, leading to cell death . This is achieved through the drug’s interaction with DNA gyrase and topoisomerase IV, and the subsequent blocking of the DNA replication fork .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to ultraviolet radiation can induce the formation of photoactivated molecules like singlet oxygen, superoxide anion radicals, and hydrogen peroxide, which can alter biological systems and generate harmful effects like phototoxicity .

Biochemical Analysis

Biochemical Properties

3-Fluoroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, this compound disrupts the supercoiling of DNA, leading to the cessation of bacterial growth . Additionally, this compound has been shown to interact with cytochrome P450 enzymes in the liver, affecting the metabolism of other compounds .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In bacterial cells, it inhibits DNA replication, leading to cell death. In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress by generating reactive oxygen species, which can lead to apoptosis or programmed cell death . Furthermore, this compound can modulate the expression of genes involved in detoxification and stress response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV, forming a ternary complex with DNA. This complex stabilizes the DNA strand breaks created by these enzymes, preventing the progression of the DNA replication fork and ultimately inhibiting DNA synthesis . In mammalian cells, this compound can interact with mitochondrial enzymes, leading to the disruption of mitochondrial function and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term exposure to this compound in cell cultures has shown a gradual increase in oxidative stress and mitochondrial dysfunction, leading to reduced cell viability . In vivo studies have demonstrated that the compound can accumulate in tissues over time, potentially leading to chronic toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant adverse effects. At higher doses, this compound can cause toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects, indicating a narrow therapeutic window .

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes. The major metabolic pathways include hydroxylation and oxidation, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolism of this compound can affect the levels of other metabolites and influence metabolic flux in the liver .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters, such as organic anion-transporting polypeptides, which facilitate its uptake into cells . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution can be influenced by factors such as protein binding and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. The compound can cross the mitochondrial membrane and interact with mitochondrial enzymes, affecting their activity and function . Post-translational modifications, such as phosphorylation, can influence the targeting of this compound to specific subcellular compartments . The localization of this compound within cells can impact its biochemical activity and overall cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoroquinoline can be synthesized through various methods. One common approach involves the reduction of 2-bromo-3-fluoroquinoline using palladium on carbon (Pd/C) and triethylamine in methanol . Another method includes the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated quinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Palladium on carbon (Pd/C) and triethylamine in methanol are commonly used.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinolines, hydrogenated quinoline derivatives, and quinoline N-oxide derivatives .

Scientific Research Applications

3-Fluoroquinoline has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: It serves as a probe in studying biological systems due to its unique properties.

Medicine: It is investigated for its potential as an antibacterial, antiviral, and antimalarial agent.

Industry: It is used in the production of liquid crystals and dyes.

Comparison with Similar Compounds

- 3-Aminoquinoline

- 3,5-Difluoroquinoline

- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline

- Mefloquine

Comparison: 3-Fluoroquinoline is unique due to the presence of a single fluorine atom at the third position, which significantly enhances its biological activity compared to non-fluorinated quinolines. Its specific substitution pattern also allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

3-Fluoroquinoline is a derivative of quinoline, a bicyclic compound known for its diverse biological activities. The introduction of a fluorine atom at the 3-position alters the chemical properties and enhances the pharmacological profile of quinoline derivatives. This article explores the biological activities of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by case studies and research findings.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against Gram-negative and Gram-positive bacteria. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 4 µg/mL | |

| Staphylococcus aureus | 8 µg/mL | ||

| Novel derivatives | Pseudomonas aeruginosa | 2 µg/mL |

Research has shown that certain derivatives of this compound possess MIC values comparable to established antibiotics like ciprofloxacin, indicating their potential as effective antimicrobial agents in clinical settings .

Antiviral Activity

Recent studies have also highlighted the antiviral potential of this compound derivatives. These compounds have demonstrated activity against various viruses, including HIV and influenza.

Case Study: Antiviral Activity Against HIV

A study evaluated the efficacy of a novel this compound derivative in inhibiting HIV replication. The compound exhibited an IC50 value of 15 nM, significantly lower than that of traditional antiretroviral drugs . This suggests that modifications at the C-3 position can enhance antiviral potency.

Anticancer Properties

The anticancer activity of this compound has garnered attention due to its ability to induce apoptosis in cancer cells. The compound's mechanism involves the disruption of mitochondrial function and activation of caspases.

Table 2: Anticancer Efficacy of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 10 | |

| MCF-7 (breast cancer) | 12 | ||

| Novel derivatives | A549 (lung cancer) | 8 |

In vitro studies have shown that certain derivatives are more effective than standard chemotherapeutic agents, suggesting their potential role in cancer therapy .

Properties

IUPAC Name |

3-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIGOYSEDNHKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192711 | |

| Record name | 3-Fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396-31-6 | |

| Record name | 3-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=396-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 396-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7451O19ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.